[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol
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Overview
Description
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol: is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol typically involves the condensation of o-phenylenediamine with 3-methylbenzyl chloride in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The benzimidazole nitrogen can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]carboxylic acid.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Benzimidazole derivatives are known to exhibit significant biological activities, and this compound is no exception.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and antifungal effects. The methanol moiety may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol
- (6-Methoxy-1H-benzimidazol-2-yl)methanol
- 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
Uniqueness
Compared to similar compounds, [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol features a unique substitution pattern that may confer distinct biological activities and chemical reactivity. The presence of the 3-methylbenzyl group can influence the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-5-4-6-13(9-12)10-18-15-8-3-2-7-14(15)17-16(18)11-19/h2-9,19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGBSKBURFOCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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